1H-Pyrazolo[4,3-C]pyridin-4-amine

PI3Kδ inhibition Immuno-oncology Structure-Activity Relationship

1H-Pyrazolo[4,3-C]pyridin-4-amine delivers a non-interchangeable [4,3-c] topology with a DAD hydrogen-bonding motif that complements the kinase hinge region—absent in common [3,4-b] or [3,4-c] regioisomers. The 4-amino handle enables rapid derivatization for BTK/Tec-family kinase programs (validated to sub-10 nM IC50). Also proven against the PEX14-PEX5 PPI target (KD=163 μM baseline, trypanosomiasis). Expand HTS library diversity with this under-explored privileged scaffold to map unique selectivity landscapes and build focused compound collections.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1159829-57-8
Cat. No. B3039523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-C]pyridin-4-amine
CAS1159829-57-8
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NN=C2)N
InChIInChI=1S/C6H6N4/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H2,7,8)(H,9,10)
InChIKeyYLEWQGYQMZGXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-C]pyridin-4-amine: High-Demand Heterocyclic Scaffold for Kinase-Focused Library Synthesis


1H-Pyrazolo[4,3-C]pyridin-4-amine (CAS: 1159829-57-8) is a nitrogen-rich, fused bicyclic heterocyclic compound belonging to the pyrazolopyridine class, which is widely recognized as a privileged scaffold in medicinal chemistry [1]. This specific isomer, characterized by its 4-amino substitution on the pyridine ring of the pyrazolo[4,3-c]pyridine core, is primarily valued as a versatile and high-value building block for the synthesis of diverse compound libraries, particularly those targeting kinase enzymes and other ATP-binding proteins [2]. Unlike its fully aromatic counterpart 1H-pyrazolo[4,3-c]pyridine, this amine derivative features a reactive functional group that enables further derivatization, making it a strategic starting point for constructing more complex, biologically active molecules .

Why Generic Substitution Fails: Strategic Value of 1H-Pyrazolo[4,3-C]pyridin-4-amine in Drug Discovery


Simply substituting 1H-Pyrazolo[4,3-C]pyridin-4-amine with a close analog, such as its regioisomers (e.g., pyrazolo[3,4-b]pyridin-4-amine) or other unsubstituted pyrazolopyridines, is a high-risk strategy in medicinal chemistry programs due to fundamentally different spatial orientations of key hydrogen bond donor/acceptor motifs [1]. The unique annulation pattern of the [4,3-c] core, in combination with the specific 4-amino substituent, dictates a precise and non-interchangeable binding mode within the ATP-binding pockets of kinases [2]. This structural specificity is critical; for instance, the [4,3-c] core presents a hydrogen-bonding pattern that is complementary to the kinase hinge region, a feature that is not conserved across other pyrazolopyridine isomers [3]. Consequently, even minor alterations to the scaffold's topology can lead to a complete loss of target engagement or a dramatic shift in kinase selectivity profiles, undermining the reproducibility and validity of structure-activity relationship (SAR) studies and medicinal chemistry campaigns [2].

Quantitative Differentiation of 1H-Pyrazolo[4,3-C]pyridin-4-amine vs. Closest Analogs


Binding Affinity for PI3Kδ: A Comparative View of Pyrazolopyridine Isomers

In a comparative study of pyrazolopyridine isomers as PI3Kδ inhibitors, 1H-Pyrazolo[4,3-C]pyridin-4-amine (the unsubstituted scaffold) demonstrated a baseline inhibitory activity with an IC50 of 374 nM in a cellular assay measuring AKT phosphorylation [1]. While this value reflects the activity of the core scaffold itself, it provides a critical quantitative benchmark. Notably, simple methylation at the N1 position to yield 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS 494767-19-0) resulted in a >15-fold increase in potency, achieving an IC50 of 24 nM against the same target under identical assay conditions [1]. This dramatic shift underscores the exquisitely sensitive SAR around the pyrazolopyridine core and highlights the value of the unsubstituted 4-amine as a well-characterized starting point for systematic optimization.

PI3Kδ inhibition Immuno-oncology Structure-Activity Relationship

Proven Utility as a Key Intermediate in BTK Inhibitor Patent Literature

A recent 2024 patent application (CN119241532A) explicitly identifies 1H-Pyrazolo[4,3-C]pyridin-4-amine as a crucial synthetic intermediate in the preparation of novel Bruton's Tyrosine Kinase (BTK) inhibitors [1]. The patent describes a multi-step synthetic route where this specific amine is functionalized to generate a library of potent BTK inhibitors with reported IC50 values against BTK as low as <10 nM [1]. This contrasts with the use of other isomers, such as pyrazolo[3,4-b]pyridine derivatives, which are more commonly associated with different kinase targets like FGFR or CDK families [2]. The specific incorporation of the [4,3-c] scaffold with a 4-amino handle into a high-value patent demonstrates its validated and differentiated role in accessing potent, selective BTK chemotypes, a key therapeutic area for treating B-cell malignancies.

BTK inhibition B-cell malignancies Medicinal Chemistry

Scaffold Topology Dictates Hydrogen-Bonding Pattern for ATP-Competitive Kinase Binding

The arrangement of hydrogen bond donor and acceptor groups in the 1H-Pyrazolo[4,3-C]pyridin-4-amine bicyclic core is specifically configured to fulfill the requirements for ATP-competitive binding to the kinase hinge region [1]. The 4-amino group, in conjunction with the N1 and N2 atoms of the pyrazole ring, creates a unique donor-acceptor-donor (DAD) motif [2]. This motif is geometrically distinct from that presented by the more common 1H-pyrazolo[3,4-b]pyridine scaffold, which typically engages the hinge via a donor-acceptor (DA) pattern using its pyridine nitrogen and an adjacent substituent [3]. This fundamental difference in molecular recognition translates into divergent kinase selectivity profiles. For instance, a derivative from the [4,3-c] series (Compound 8c) demonstrated >50-fold selectivity for c-Met over a panel of other tyrosine kinases, a selectivity window attributed in part to its unique hinge-binding interactions [4].

Kinase inhibitor design Scaffold hopping Molecular recognition

Optimal Applications of 1H-Pyrazolo[4,3-C]pyridin-4-amine in Research and Development


Medicinal Chemistry: Lead Generation for BTK or Tec-Family Kinase Inhibitors

Procure this compound as the starting material for a focused library synthesis targeting BTK or related Tec-family kinases (e.g., ITK, TEC) [1]. The 4-amino group serves as a versatile handle for rapid derivatization, enabling the exploration of chemical space relevant to achieving potent (IC50 < 100 nM) inhibition. Its documented use in a recent patent for achieving sub-10 nM BTK inhibitors provides a validated path for generating novel intellectual property in this competitive therapeutic area [2].

Kinase Selectivity Profiling: Building a Diverse Pyrazolopyridine Panel

Use 1H-Pyrazolo[4,3-C]pyridin-4-amine as a key comparator scaffold in a panel of pyrazolopyridine isomers (e.g., [3,4-b], [4,3-b], [3,4-c]) to map kinase selectivity landscapes [3]. The unique DAD hydrogen-bonding motif presented by the [4,3-c] core can yield distinct selectivity profiles, as evidenced by a >50-fold selectivity window for c-Met achieved by a derivative [4]. This comparative approach is essential for identifying scaffolds with optimal polypharmacology or, conversely, high target specificity.

Chemical Biology: Developing Novel PEX14-PEX5 PPI Inhibitors

Employ this scaffold as a validated starting point for the development of inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a validated target for trypanosomiasis [5]. The parent scaffold was identified as the most potent hit from a computational screen, with a measured KD of 163 μM in an NMR CSP assay [5]. This provides a quantitative baseline for structure-guided optimization efforts aimed at improving potency and pharmacokinetic properties for this neglected disease target.

High-Throughput Screening (HTS) Library Design: Privileged Scaffold Expansion

Incorporate 1H-Pyrazolo[4,3-C]pyridin-4-amine into your compound collection as part of a strategy to expand privileged scaffold diversity for HTS campaigns . While the pyrazolo[3,4-b]pyridine core has been heavily explored (>300,000 compounds described [6]), the [4,3-c] isomer represents a relatively under-explored chemical space. Including this core can increase the likelihood of identifying novel hit matter against challenging targets, particularly those with deep ATP-binding pockets where unique hinge-binding interactions are beneficial [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-C]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.